2-[(3R)-piperidin-3-yl]ethanol
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Overview
Description
2-[(3R)-piperidin-3-yl]ethanol is a chemical compound with the molecular formula C7H15NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an ethanol group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-piperidin-3-yl]ethanol can be achieved through several methods. One common approach involves the reduction of 2-[(3R)-piperidin-3-yl]acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Another method involves the catalytic hydrogenation of 2-[(3R)-piperidin-3-yl]acetic acid or its esters in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its simplicity and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation is often preferred due to its robustness and ability to produce large quantities of the compound with high purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-piperidin-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Thionyl chloride (SOCl2) in chloroform or phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: 2-[(3R)-piperidin-3-yl]acetaldehyde or 2-[(3R)-piperidin-3-yl]acetone.
Reduction: 2-[(3R)-piperidin-3-yl]amine or 2-[(3R)-piperidin-3-yl]ethane.
Substitution: 2-[(3R)-piperidin-3-yl]ethyl chloride or 2-[(3R)-piperidin-3-yl]ethyl bromide.
Scientific Research Applications
2-[(3R)-piperidin-3-yl]ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. It is also used in the development of bioactive molecules and probes for biological research.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3R)-piperidin-3-yl]ethanol depends on its specific application. In biological systems, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various physiological processes. The hydroxyl group and piperidine ring are key structural features that contribute to its binding affinity and specificity.
In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the piperidine ring. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the piperidine ring can undergo various transformations, including oxidation and reduction.
Comparison with Similar Compounds
2-[(3R)-piperidin-3-yl]ethanol can be compared with other similar compounds, such as:
2-[(3R)-piperidin-3-yl]methanol: This compound has a similar structure but with a methanol group instead of an ethanol group. It exhibits similar reactivity and applications but may have different physical properties and biological activities.
2-[(3R)-piperidin-3-yl]propanol: This compound has a propanol group instead of an ethanol group. It may have different reactivity and applications due to the longer carbon chain.
3-piperidinol: This compound lacks the ethyl group and has a hydroxyl group directly attached to the piperidine ring. It exhibits different reactivity and applications due to the absence of the ethyl group.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine ring and the ethanol group, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMTTWYXWUMNJ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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